molecular formula C13H24N2O3 B2378649 N-tert-butyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396785-34-4

N-tert-butyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

Cat. No.: B2378649
CAS No.: 1396785-34-4
M. Wt: 256.346
InChI Key: ZQXIKLYVFFQPIN-UHFFFAOYSA-N
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Description

N-tert-butyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonane-2-carboxamide is a complex organic compound characterized by its unique spirocyclic structure

Scientific Research Applications

N-tert-butyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves multiple steps. One common method starts with the preparation of a spirocyclic intermediate, which is then functionalized to introduce the tert-butyl and carboxamide groups. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Mechanism of Action

The mechanism by which N-tert-butyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially leading to selective and potent biological activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Uniqueness

N-tert-butyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and selectivity in various applications.

Properties

IUPAC Name

N-tert-butyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-11(2,3)14-10(16)15-6-13(7-15)8-17-12(4,5)18-9-13/h6-9H2,1-5H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXIKLYVFFQPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)NC(C)(C)C)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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